Hydroxy-PEG3-sulfonic acid Hydroxy-PEG3-sulfonic acid Hydroxy-PEG3-sulfonic acid is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 173459-90-0
VCID: VC0530204
InChI: InChI=1S/C8H18O7S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h9H,1-8H2,(H,10,11,12)
SMILES: C(COCCOCCOCCS(=O)(=O)O)O
Molecular Formula: C8H18O7S
Molecular Weight: 258.29 g/mol

Hydroxy-PEG3-sulfonic acid

CAS No.: 173459-90-0

Cat. No.: VC0530204

Molecular Formula: C8H18O7S

Molecular Weight: 258.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Hydroxy-PEG3-sulfonic acid - 173459-90-0

Specification

CAS No. 173459-90-0
Molecular Formula C8H18O7S
Molecular Weight 258.29 g/mol
IUPAC Name 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanesulfonic acid
Standard InChI InChI=1S/C8H18O7S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h9H,1-8H2,(H,10,11,12)
Standard InChI Key PWODSFSRWAVESG-UHFFFAOYSA-N
SMILES C(COCCOCCOCCS(=O)(=O)O)O
Canonical SMILES C(COCCOCCOCCS(=O)(=O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Hydroxy-PEG3-sulfonic acid features a triethylene glycol spacer (PEG3) bridging a hydroxyl group and a sulfonic acid group. The PEG3 backbone ensures flexibility and solubility, while the terminal groups enable diverse chemical modifications. The sulfonic acid group, a strong acid (pKa ~1), enhances aqueous solubility and facilitates ionic interactions, whereas the hydroxyl group participates in nucleophilic reactions such as esterification or etherification .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₈O₇S
Molecular Weight258.29 g/mol
Density~1.2 g/cm³ (estimated)
Boiling Point420.7±40.0 °C (extrapolated)
Storage Conditions-20°C, dry environment

The compound’s hydrophilicity is evident from its solubility in water (>100 mg/mL) and polar solvents like dimethyl sulfoxide (DMSO) . Its stability under ambient conditions is limited, necessitating storage at -20°C to prevent degradation .

Synthesis and Manufacturing

Oxidation of Hydroxy Mercaptans

A patented method for synthesizing hydroxy sulfonic acids involves oxidizing hydroxy mercaptans with hydrogen peroxide (H₂O₂) . For Hydroxy-PEG3-sulfonic acid, the precursor is likely a mercapto-PEG3-alcohol, which undergoes selective sulfur oxidation:

HS-PEG3-OH+3 H2O2HO3S-PEG3-OH+3 H2O\text{HS-PEG3-OH} + 3\ \text{H}_2\text{O}_2 \rightarrow \text{HO}_3\text{S-PEG3-OH} + 3\ \text{H}_2\text{O}

This reaction proceeds without requiring carboxylic or percarboxylic acid catalysts, simplifying purification . The process yields high-purity (>98%) product, critical for pharmaceutical applications.

Industrial-Scale Production

BroadPharm and VulcanChem list Hydroxy-PEG3-sulfonic acid as a research-grade reagent, priced at €675 per 250 mg . Scaling this synthesis necessitates optimizing reaction kinetics and minimizing byproducts. The patent highlights that excess H₂O₂ ensures complete oxidation, while temperature control (25–50°C) prevents over-oxidation of the PEG backbone .

Applications in Biotechnology and Medicine

Drug Delivery Systems

The PEG3 spacer reduces immunogenicity and prolongs circulation half-life of conjugated therapeutics. For example, attaching Hydroxy-PEG3-sulfonic acid to liposomes enhances their stability in serum, enabling targeted delivery of anticancer drugs . The sulfonic acid group further allows ionic interactions with cationic proteins, facilitating complex formation.

PROTAC Linkers

Although Hydroxy-PEG3-acid (CAS 518044-49-0) is explicitly cited as a PROTAC linker , the sulfonic acid variant offers advantages in solubility for proteolysis-targeting chimeras. These bifunctional molecules recruit E3 ubiquitin ligases to degrade disease-causing proteins, with PEG linkers ensuring proper spatial orientation .

Surface Modification

In materials science, the compound functionalizes nanoparticles and sensors. The sulfonic acid group binds to metal oxides (e.g., TiO₂), creating hydrophilic coatings that resist biofouling.

Comparative Analysis with Related PEG Derivatives

Table 2: Comparison of PEG-Based Sulfonic Acids

CompoundFunctional GroupsMolecular WeightKey Application
Hydroxy-PEG3-sulfonic acid-OH, -SO₃H258.29 g/molDrug delivery, bioconjugation
Hydroxy-PEG3-acid-OH, -COOH266.29 g/molPROTAC synthesis
3-Hydroxypropane-1-sulfonic acid-OH, -SO₃H140.16 g/molElectroplating, detergents

Hydroxy-PEG3-sulfonic acid’s higher molecular weight and PEG chain length make it preferable for applications requiring extended circulation times, whereas shorter-chain analogs suit industrial processes .

Future Directions and Challenges

Expanding Therapeutic Applications

Ongoing research explores its use in mRNA vaccine formulations, where PEGylated lipids stabilize lipid nanoparticles. The sulfonic acid group could enhance binding to cationic ionizable lipids, improving encapsulation efficiency.

Scalability and Cost Reduction

Current synthesis methods are cost-prohibitive for large-scale use. Innovations in continuous-flow reactors or biocatalytic oxidation could lower production costs .

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